molecular formula C41H55ClN4O12S B565821 N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine CAS No. 1343477-01-9

N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine

Cat. No. B565821
CAS RN: 1343477-01-9
M. Wt: 863.417
InChI Key: YTBXYRVRAOJNNM-VDRNXOHASA-N
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Description

“N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine” is a derivative of Mertansine, which is a cytotoxic agent . It is used as the cytotoxic component in antibody-drug conjugates .


Molecular Structure Analysis

The molecular formula of this compound is C41H55ClN4O12S . The molecular weight is 863.413 . The InChI key is LKDRXBCSQODPBY-JKRBRZMLSA-N .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . More detailed physical and chemical properties are not available in the current resources.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 'N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine involves the conversion of maytansine to the target compound through a series of chemical reactions.", "Starting Materials": ["Maytansine", "1-Ethyl-2,5-dioxopyrrolidine-3-thiol", "Propionyl chloride", "Triethylamine", "Methanol", "Chloroform", "Sodium bicarbonate", "Sodium chloride", "Water"], "Reaction": ["Maytansine is reacted with 1-Ethyl-2,5-dioxopyrrolidine-3-thiol in the presence of triethylamine and propionyl chloride to form the intermediate product", "The intermediate product is then treated with methanol and chloroform to remove the acetyl group and form the target compound", "The target compound is purified using a series of techniques such as column chromatography and recrystallization"], }

CAS RN

1343477-01-9

Molecular Formula

C41H55ClN4O12S

Molecular Weight

863.417

InChI

InChI=1S/C41H55ClN4O12S/c1-10-46-34(49)19-29(37(46)50)59-15-14-32(47)44(6)24(4)38(51)57-31-20-33(48)45(7)26-17-25(18-27(54-8)35(26)42)16-22(2)12-11-13-30(55-9)41(53)21-28(56-39(52)43-41)23(3)36-40(31,5)58-36/h11-13,17-18,23-24,28-31,36,53H,10,14-16,19-21H2,1-9H3,(H,43,52)/t23-,24+,28+,29?,30-,31+,36-,40+,41+/m1/s1

InChI Key

YTBXYRVRAOJNNM-VDRNXOHASA-N

SMILES

CCN1C(=O)CC(C1=O)SCCC(=O)N(C)C(C)C(=O)OC2CC(=O)N(C3=C(C(=CC(=C3)CC(=CC=CC(C4(CC(C(C5C2(O5)C)C)OC(=O)N4)O)OC)C)OC)Cl)C

synonyms

DM1-NEM

Origin of Product

United States

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